molecular formula C12H16N2O5S B12733013 1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium CAS No. 65411-60-1

1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium

Cat. No.: B12733013
CAS No.: 65411-60-1
M. Wt: 300.33 g/mol
InChI Key: BOPPSXQLPUJZRQ-UHFFFAOYSA-N
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Description

1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium is a chemical compound known for its unique structure and properties It features a morpholinocarbonyl group attached to a pyridinium ring, with a sulphonatoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium typically involves the reaction of morpholine with a pyridinium derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve maximum efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert it to lower oxidation states.

    Substitution: The sulphonatoethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium stands out due to its unique combination of functional groups, which confer specific reactivity and properties. Its morpholinocarbonyl group provides distinct chemical behavior compared to other similar compounds, making it valuable for specialized applications.

Properties

CAS No.

65411-60-1

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

2-[1-(morpholine-4-carbonyl)pyridin-1-ium-4-yl]ethanesulfonate

InChI

InChI=1S/C12H16N2O5S/c15-12(14-6-8-19-9-7-14)13-4-1-11(2-5-13)3-10-20(16,17)18/h1-2,4-5H,3,6-10H2

InChI Key

BOPPSXQLPUJZRQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)[N+]2=CC=C(C=C2)CCS(=O)(=O)[O-]

Origin of Product

United States

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